
N~1~-Cyclohexyl-N~2~-(quinolin-5-yl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-Cyclohexyl-N~2~-(quinolin-5-yl)ethane-1,2-diamine is a chemical compound that features a cyclohexyl group and a quinoline moiety connected via an ethane-1,2-diamine linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclohexyl-N~2~-(quinolin-5-yl)ethane-1,2-diamine typically involves the reaction of cyclohexylamine with quinoline derivatives under controlled conditions. One common method involves the use of quinoline-5-carbaldehyde, which reacts with cyclohexylamine in the presence of a reducing agent to form the desired product. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-Cyclohexyl-N~2~-(quinolin-5-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions may require catalysts or specific conditions like elevated temperatures.
Major Products Formed
Oxidation: Formation of quinoline N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted quinoline or cyclohexyl derivatives.
Applications De Recherche Scientifique
N~1~-Cyclohexyl-N~2~-(quinolin-5-yl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of N1-Cyclohexyl-N~2~-(quinolin-5-yl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA or interact with proteins, while the cyclohexyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The ethane-1,2-diamine linker provides flexibility, allowing the compound to adopt conformations that optimize binding to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~-Cyclohexyl-N~2~-(quinolin-2-yl)ethane-1,2-diamine
- N~1~-Cyclohexyl-N~2~-(quinolin-8-yl)ethane-1,2-diamine
- N~1~-Cyclohexyl-N~2~-(quinolin-3-yl)ethane-1,2-diamine
Uniqueness
N~1~-Cyclohexyl-N~2~-(quinolin-5-yl)ethane-1,2-diamine is unique due to the specific positioning of the quinoline moiety at the 5-position, which can influence its binding properties and biological activity. This positional isomerism can result in different interactions with molecular targets compared to its analogs, making it a compound of particular interest for further study.
Propriétés
Numéro CAS |
627519-57-7 |
|---|---|
Formule moléculaire |
C17H23N3 |
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
N-cyclohexyl-N'-quinolin-5-ylethane-1,2-diamine |
InChI |
InChI=1S/C17H23N3/c1-2-6-14(7-3-1)18-12-13-20-17-10-4-9-16-15(17)8-5-11-19-16/h4-5,8-11,14,18,20H,1-3,6-7,12-13H2 |
Clé InChI |
DMICMWVUIUVWRQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NCCNC2=CC=CC3=C2C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


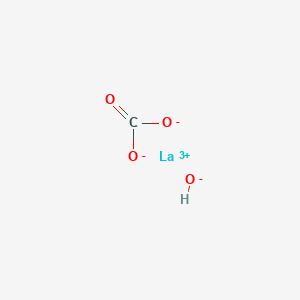

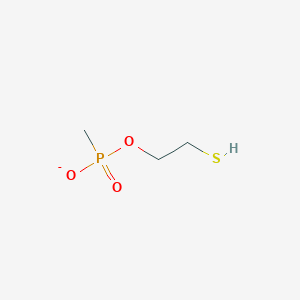
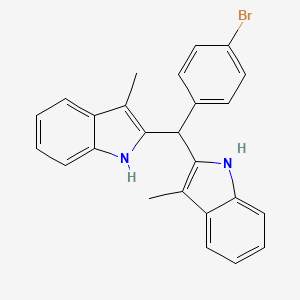
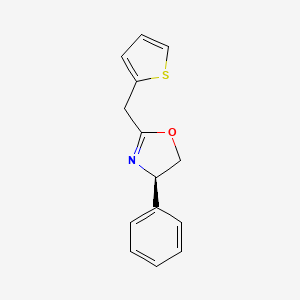

![N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine](/img/structure/B12575529.png)
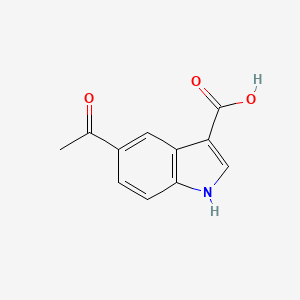

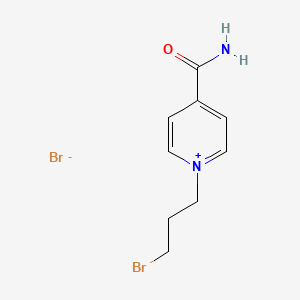
![5,11-dioxa-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-1(12),3,6,9-tetraen-2-amine](/img/structure/B12575544.png)
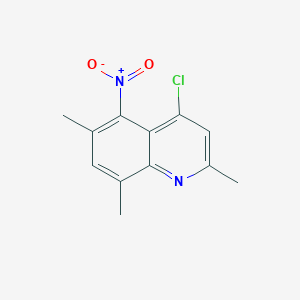
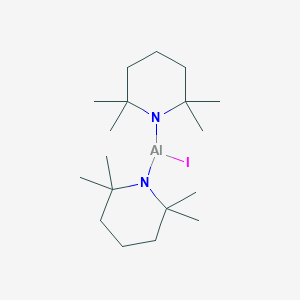
![1-[(4-Fluorophenyl)methyl]-2-(piperidin-1-yl)-1H-benzimidazole](/img/structure/B12575556.png)
